molecular formula C13H16N4O4 B2397816 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide CAS No. 2034372-24-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide

Cat. No.: B2397816
CAS No.: 2034372-24-0
M. Wt: 292.295
InChI Key: YKDWPTCDYMKKDT-UHFFFAOYSA-N
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Description

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide” is a complex organic compound. It is a derivative of pyrido[2,3-d]pyrimidines , which are annulated uracil . These compounds have received considerable attention due to their wide range of biological and pharmacological activities such as antitumor , antihypertensive, hepatoprotective , cardiotonic , and antifolate .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines has been carried out over nanocrystalline MgO with high efficiency in water as a green solvent at 80 °C . The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile is used to generate a series of pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Imaging and Diagnostic Applications

  • Sigma Receptor Scintigraphy : A study investigated the potential of iodobenzamide (specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide) for visualizing primary breast tumors in vivo. This compound preferentially binds to sigma receptors, which are overexpressed on breast cancer cells, suggesting a possible application for similar compounds in cancer diagnosis and imaging (Caveliers et al., 2002).

Pharmacokinetics and Drug Metabolism

  • Metabolism and Pharmacokinetics of Pyrimidine Analogs : Research on compounds like pyronaridine, which is chemically described as containing pyrimidine rings similar to the compound , provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these types of molecules. Pyronaridine's pharmacokinetic profile was evaluated in malaria patients, demonstrating its potential in treatment regimens (Feng et al., 1987).

Novel Therapeutic Applications

  • Antimicrobial and Antiparasitic Applications : The pharmacokinetic properties of polyhexamethylene biguanide (PHMB) were studied for the treatment of Acanthamoeba keratitis, showcasing how chemical compounds can be repurposed for treating infections. Though not directly related, such studies highlight the potential of novel compounds in developing treatments for a variety of diseases (Larkin et al., 1991).

Drug Discovery and Development

  • Binding Affinity and Receptor Interaction : Studies on the binding affinity of compounds like WAY-100635 to 5-HT1A receptors provide a foundation for the development of drugs targeting specific receptors or biochemical pathways. Such research is crucial in the early stages of drug discovery for identifying promising therapeutic candidates (Pike et al., 1996).

Mechanism of Action

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-21-8-4-10(18)14-6-7-17-12(19)9-3-2-5-15-11(9)16-13(17)20/h2-3,5H,4,6-8H2,1H3,(H,14,18)(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDWPTCDYMKKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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